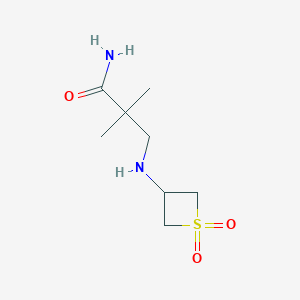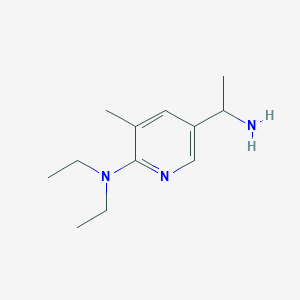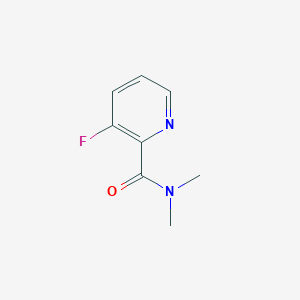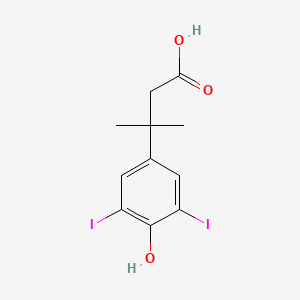
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide is a novel compound with potential applications in various scientific fields. This compound is characterized by the presence of a dioxidothietane ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide involves multiple steps. One common method includes the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under anhydrous conditions in a solvent like DMF (dimethylformamide) . The reaction is typically catalyzed by a base such as cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidothietane ring to a thietane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted amides and thietane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in modulating enzyme activity.
Industry: Potential use in the development of new materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The dioxidothietane ring can modulate enzyme activity by binding to active sites and altering their conformation . This can affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
Uniqueness
3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the dioxidothietane ring and the dimethylpropanamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H16N2O3S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
3-[(1,1-dioxothietan-3-yl)amino]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C8H16N2O3S/c1-8(2,7(9)11)5-10-6-3-14(12,13)4-6/h6,10H,3-5H2,1-2H3,(H2,9,11) |
Clave InChI |
JBPWXWRVXXNAJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1CS(=O)(=O)C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)



![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)
![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)

![1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13007803.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13007804.png)
![8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine](/img/structure/B13007807.png)
